非索非那定杂质 F

描述

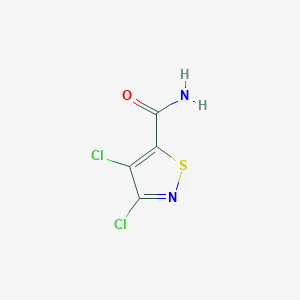

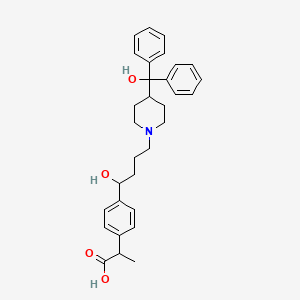

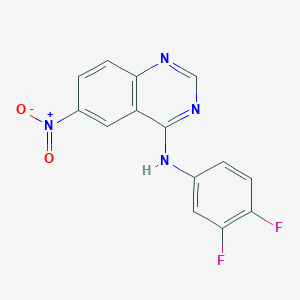

Fexofenadine Impurity F is an impurity of Fexofenadine . It is also known as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid . Fexofenadine, a H1R antagonist, is an anti-allergic agent used in seasonal allergic rhinitis and chronic idiopathic urticarial .

Synthesis Analysis

The synthetic approach for the preparation of Fexofenadine involves the reduction of a carboxylate derivative, followed by hydrolysis with a base, for example, alkali metal hydroxides, to get the carboxylic acid derivative Fexofenadine . An alternative synthesis of Fexofenadine starting from readily available and cheap starting materials was developed. The 8-step synthesis allowed obtaining Fexofenadine in 59% overall yield .Molecular Structure Analysis

The molecular formula of Fexofenadine Impurity F is C31H37NO4 . The molecular weight is 487.6 g/mol . The InChI is InChI=1S/C18H21NO/c20-18 (15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17,19-20H,11-14H2 .Chemical Reactions Analysis

Fexofenadine Hydrochloride is synthesized using two key raw materials Methyl-2-(4-(4-chlorobutanoyl) phenyl)-2-methylpropanoate (KRM-I) and Diphenyl-4-piperiridinemethanol (KRM-II) . Fexofenadine HCl was found to degrade significantly in oxidative stress conditions .Physical And Chemical Properties Analysis

Fexofenadine Impurity F has a molecular weight of 487.6 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 10 . The Exact Mass is 487.27225866 g/mol . The Monoisotopic Mass is 487.27225866 g/mol . The Topological Polar Surface Area is 81 Ų .科学研究应用

非索非那定的生物分析方法

非索非那定 (FEX) 因其治疗益处而被广泛使用,并且由于其通过药物转运蛋白的独特分布,成为研究药物-药物相互作用的模型。已经开发了多种生物分析方法来支持其在药代动力学、药物-药物相互作用和机制研究中的使用,提供了关于提取方法、分析条件和检测系统的全面信息 (M. Yao & N. Srinivas, 2012).

药代动力学和抗炎特性

非索非那定的药代动力学方面,如吸收、消除和排泄,对于设计两性离子化合物以对抗心脏毒性和与碱性和亲脂性分子相关的其他问题至关重要。它在人体内几乎没有肝脏代谢,主要以未改变的形式排出,这使其成为口服药物使用的有趣分子。此外,非索非那定已被证明会影响组胺以外的炎症介质,可能有利于急性过敏反应的炎症反应 (Chen Chen, 2007).

药物相互作用和果汁效应

研究发现了一种新型的食物-药物相互作用,其中果汁可以通过抑制摄取转运来降低非索非那定的口服生物利用度,特别关注有机阴离子转运多肽 (OATP) 在此过程中的作用。这种相互作用会显着影响药物的疗效,强调了理解这些动态对于临床应用的重要性 (D. Bailey, 2010).

对映体的临床药代动力学

非索非那定作为外消旋体对映体混合物给药,其药代动力学差异受对药物转运蛋白亲和力的立体选择性影响。了解这些差异对于优化治疗策略至关重要,并且可能有助于开发更有效的抗组胺药治疗方法 (Y. Akamine & M. Miura, 2018).

在过敏性疾病中的疗效

非索非那定已被评估其在治疗季节性过敏性鼻炎和慢性特发性荨麻疹中的疗效,展示了其有效缓解症状的能力。它不会穿过血脑屏障,因此没有与第一代抗组胺药相关的镇静作用。这一特性及其抗炎作用,突出了其在更广泛治疗应用中的潜力 (K. Simpson & B. Jarvis, 2000).

作用机制

Target of Action

Fexofenadine Impurity F, like Fexofenadine, is primarily targeted towards H1 histamine receptors . These receptors play a crucial role in mediating hypersensitivity and allergic reactions .

Mode of Action

Fexofenadine Impurity F acts as an inverse agonist of the H1 receptor . It binds to and stabilizes the inactive form of the receptor, preventing its activation and subsequent downstream effects . This interaction helps in alleviating the symptoms of allergies.

Biochemical Pathways

The primary biochemical pathway affected by Fexofenadine Impurity F is the histamine signaling pathway . By antagonizing the H1 receptor, it prevents the activation of this pathway, thereby inhibiting the release of inflammatory mediators and the subsequent allergic response .

Pharmacokinetics

Fexofenadine, the parent compound, is known for itsselectivity for the H1 receptor , little-to-no activity at off-targets, and its inability to cross the blood-brain barrier . These properties contribute to its effectiveness as an antihistamine and its minimal side effects .

Result of Action

The primary result of Fexofenadine Impurity F’s action is the reduction of allergy symptoms . By inhibiting the activation of H1 receptors, it prevents the release of histamine and other inflammatory mediators, thereby alleviating symptoms of allergies such as sneezing, itching, and swelling .

Action Environment

The action of Fexofenadine Impurity F can be influenced by various environmental factors. It’s important to note that the effectiveness of antihistamines like Fexofenadine can be influenced by factors such as the individual’s health status, the presence of other medications, and genetic variations .

安全和危害

未来方向

属性

IUPAC Name |

2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H37NO4/c1-23(30(34)35)24-14-16-25(17-15-24)29(33)13-8-20-32-21-18-28(19-22-32)31(36,26-9-4-2-5-10-26)27-11-6-3-7-12-27/h2-7,9-12,14-17,23,28-29,33,36H,8,13,18-22H2,1H3,(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRYMPSOYXBUOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate hydrochloride](/img/structure/B3111625.png)

![3-[3,5-Bis(3-aminophenyl)phenyl]aniline](/img/structure/B3111652.png)

amine](/img/structure/B3111674.png)